13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
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Overview
Description
13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene: is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene involves multiple steps, including the formation of the core tetracyclic structure and the introduction of functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and as a probe for understanding biological processes.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, materials science, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function or signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-ethoxypropyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine
- N-(2-furanylmethyl)-2-(4,4,8-trimethyl-13-oxo-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-14-yl)acetamide
Uniqueness: The uniqueness of 13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaene lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene |
InChI |
InChI=1S/C17H19N3O2S/c1-5-21-15-14-13(18-8-19-15)12-10-6-17(3,4)22-7-11(10)9(2)20-16(12)23-14/h8H,5-7H2,1-4H3 |
InChI Key |
IATGDVZDMBRVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC2=C1SC3=NC(=C4COC(CC4=C23)(C)C)C |
Origin of Product |
United States |
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